2-Aminobutanamide
Overview
Description
2-Aminobutanamide is a chemical compound with the molecular formula C4H10N2O . It is also known as (S)-2-Aminobutyramide .
Synthesis Analysis
The synthesis of (S)-2-aminobutanamide can be achieved using 2-aminobutyric acid as a raw material. The process involves splitting the 2-aminobutyric acid with a chiral reagent to obtain an intermediate (S)-2-aminobutanamide. The amidation is then conducted on the basis of the intermediate to obtain the final product .Molecular Structure Analysis
The molecular structure of 2-Aminobutanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 102.135 Da .Physical And Chemical Properties Analysis
2-Aminobutanamide has a density of 1.0±0.1 g/cm^3, a boiling point of 245.7±23.0 °C at 760 mmHg, and a molar refractivity of 27.6±0.3 cm^3 . It also has a polar surface area of 69 Å^2 and a molar volume of 99.4±3.0 cm^3 .Scientific Research Applications
Biocatalytic Production
2-Aminobutanamide serves as a crucial chiral building block for levetiracetam, a notable pharmaceutical. A study by Tang et al. (2018) explored the biocatalytic production of (S)-2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. This method showed promise for industrial production due to its high activity and enantioselectivity, particularly in the context of pharmaceutical synthesis (Tang et al., 2018).
Synthesis and Biological Evaluation
Kowalczyk et al. (2014) synthesized various 2-substituted 4-aminobutanamide derivatives, evaluating them for their ability to inhibit GABA transport proteins. This research highlighted the potential of these compounds in the development of new therapeutic agents, particularly for neurological disorders such as epilepsy (Kowalczyk et al., 2014).
Pharmaceutical Intermediate Synthesis
Huang Jin-cheng (2011) discussed the synthesis of γ-aminobutanamide, emphasizing its role as a synthetic reagent and pharmaceutical intermediate. The study proposed an approach for industrial-scale production, highlighting the compound's importance in pharmaceutical manufacturing (Huang Jin-cheng, 2011).
Enantiomeric Excess Determination
Jhansi et al. (2019) developed a reverse-phase chiral HPLC method for determining the enantiomeric excess of 2-aminobutanamide, a key starting material for levetiracetam. This method is crucial for ensuring the quality and efficacy of pharmaceutical products (Jhansi et al., 2019).
Comparison of Synthesis Processes
Pang Sujuan (2009) compared different synthesis routes for levetiracetam using (S)-2-aminobutanamide hydrochloride. This comparison is vital for optimizing production methods in the pharmaceutical industry (Pang Sujuan, 2009).
Neurochemical Characterization
Beleboni et al. (2006) isolated a neuroprotective compound from Parawixia bistriata spider venom, which inhibits synaptosomal GABA uptake. This compound, related to 2-aminobutanamide, opens avenues for developing new neuropharmacological tools (Beleboni et al., 2006).
Systems Biocatalysis Approach
Hernández et al. (2017) employed a systems biocatalysis approach combining aldolases and transaminases for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, demonstrating the versatility of 2-aminobutanamide derivatives in biochemical synthesis (Hernández et al., 2017).
Medicinal Chemistry Developments
Das et al. (2016) highlighted the significance of 2-aminothiazoles, a class related to 2-aminobutanamide, in medicinal chemistry. This core structure has been explored for various therapeutic areas, indicating the broader impact of similar compounds in drug discovery (Das et al., 2016).
Safety And Hazards
2-Aminobutanamide is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-aminobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347473 | |
Record name | DL-2-Aminobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobutanamide | |
CAS RN |
53726-14-0, 7324-11-0 | |
Record name | DL-2-Aminobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-butylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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